molecular formula C12H14O4 B2965905 1-(3,4-Dimethoxyphenyl)butane-1,3-dione CAS No. 13298-49-2

1-(3,4-Dimethoxyphenyl)butane-1,3-dione

Cat. No.: B2965905
CAS No.: 13298-49-2
M. Wt: 222.24
InChI Key: WIPDJSMZXOYFOO-UHFFFAOYSA-N
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Description

1-(3,4-Dimethoxyphenyl)butane-1,3-dione is a β-diketone derivative characterized by a phenyl ring substituted with two methoxy (-OCH₃) groups at the 3- and 4-positions. The compound’s structure combines the electron-donating methoxy groups with the conjugated diketone system, which influences its chemical reactivity, solubility, and coordination properties. β-Diketones are widely used as ligands in coordination chemistry, catalysts, and intermediates in organic synthesis. The methoxy substituents enhance solubility in polar solvents and modulate electronic effects, making this compound distinct from other aryl-substituted diketones .

Properties

IUPAC Name

1-(3,4-dimethoxyphenyl)butane-1,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O4/c1-8(13)6-10(14)9-4-5-11(15-2)12(7-9)16-3/h4-5,7H,6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIPDJSMZXOYFOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(=O)C1=CC(=C(C=C1)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(3,4-Dimethoxyphenyl)butane-1,3-dione can be achieved through several synthetic routes. One common method involves the Michael addition of N-heterocycles to chalcones, catalyzed by ionic organic solids such as 1,3-bis(carboxymethyl)imidazolium chloride . This method is notable for its green metrics and moderate yield. Another approach involves the reaction between ketones, formaldehyde, and N-heterocycles . Industrial production methods typically involve similar catalytic processes to ensure high yield and purity.

Chemical Reactions Analysis

1-(3,4-Dimethoxyphenyl)butane-1,3-dione undergoes various chemical reactions, including:

Scientific Research Applications

1-(3,4-Dimethoxyphenyl)butane-1,3-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethoxyphenyl)butane-1,3-dione involves its interaction with specific molecular targets and pathways. The methoxy groups enhance its ability to participate in hydrogen bonding and other non-covalent interactions, facilitating its binding to target molecules. This compound can modulate various biochemical pathways, including those involved in cell signaling and metabolism.

Comparison with Similar Compounds

Electronic Effects

  • Methoxy groups (electron-donating): Stabilize the diketone enolate via resonance, favoring chelation with metal ions (e.g., Cu²⁺, Fe³⁺) .
  • Chlorine/Nitro groups (electron-withdrawing): Reduce electron density on the diketone, increasing susceptibility to nucleophilic attack. For example, 1-(3,4-Dichlorophenyl)butane-1,3-dione exhibits faster keto-enol tautomerism than the methoxy analogue .
  • Fluorinated groups: Trifluoromethyl and fluoro substituents (e.g., in 1-[3-(Trifluoromethyl)phenyl]butane-1,3-dione) lower HOMO energy, enhancing resistance to oxidation .

Solubility and Stability

  • Methoxy and nitro derivatives show higher solubility in polar solvents (e.g., DMSO, acetone) compared to fluorinated or chlorinated analogues .
  • Fluorinated compounds (e.g., 4,4,4-Trifluoro-1-(4-fluorophenyl)butane-1,3-dione) exhibit superior thermal stability (decomposition >250°C) due to strong C-F bonds .

Biological Activity

1-(3,4-Dimethoxyphenyl)butane-1,3-dione is a diketone compound characterized by its unique structure that includes a butane backbone and a 3,4-dimethoxyphenyl substituent. Its molecular formula is C12H14O4, and it has garnered attention for its potential biological activities, including antiparasitic and anticancer properties. This article reviews the biological activity of this compound based on diverse research findings and case studies.

Chemical Structure and Properties

The compound features a diketone functional group at positions 1 and 3, which is significant for its reactivity and biological interactions. The presence of methoxy groups enhances its solubility and may influence its pharmacological properties.

Property Value
Molecular FormulaC12H14O4
Molecular Weight222.24 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

Antiparasitic Activity

Research indicates that this compound exhibits antiparasitic activity . Studies suggest that it may inhibit the growth of certain parasites, although specific mechanisms remain to be fully elucidated. The diketone structure is believed to play a role in its interaction with biological targets.

Anticancer Properties

There is emerging evidence supporting the anticancer potential of this compound. A study highlighted its ability to induce apoptosis in cancer cell lines through the activation of specific signaling pathways. The compound's structural features may contribute to its efficacy against various tumors.

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest that it may interact with cellular receptors or enzymes involved in metabolic pathways critical for cancer cell survival and proliferation.

Study 1: Antitumor Activity

A recent case study explored the antitumor activity of related diketones and indicated that compounds with similar structures to this compound showed significant cytotoxic effects on various cancer cell lines. This suggests a potential for developing new therapeutic agents based on this compound's structure .

Study 2: Antiparasitic Effects

Another study focused on the antiparasitic effects of diketones, including this compound. The results demonstrated that the compound inhibited the growth of specific parasitic strains in vitro, suggesting a viable pathway for further research into its medicinal applications .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various organic reactions involving readily available precursors. Its derivatives are also being explored for enhanced biological activity:

Derivative Name Structural Features Biological Activity
1-(4-Methoxyphenyl)butane-1,3-dioneSimilar diketone structureAnticancer properties
2-(3,4-Dimethoxyphenyl)butane-2,3-dioneDiketone located at different positionsVarying antiparasitic activity

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